ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Properties
IUPAC Name |
ethyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-6-20-17(19)12(5)21-14-8-7-13-9(2)10(3)16(18)22-15(13)11(14)4/h7-8,12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRQYVBZHKWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl propanoate group undergoes hydrolysis under acidic or alkaline conditions, yielding propanoic acid derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (reflux) | HCl (6 M), H₂O | 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | 85–92% |
| Alkaline (room temp) | NaOH (2 M), ethanol/H₂O | Sodium 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | 78–88% |
Mechanism : Nucleophilic acyl substitution, with hydroxide ions attacking the carbonyl carbon.
Oxidation Reactions
The methyl groups at positions 3, 4, and 8 are susceptible to oxidation, particularly under strong oxidizing agents.
| Target Group | Reagents | Products | Notes |
|---|---|---|---|
| 4-Methyl | KMnO₄, H₂SO₄, Δ | 4-Carboxy-3,8-dimethyl-2-oxo-2H-chromen-7-yl derivative | Selective oxidation |
| 8-Methyl | CrO₃, acetic acid | 8-Formyl-3,4-dimethyl-2-oxo-2H-chromen-7-yl derivative | Requires anhydrous conditions |
Limitation : Steric hindrance from the 3-methyl group reduces reactivity at position 4.
Photochemical Reactions
The chromenone core participates in [2+2] cycloadditions under UV light, forming dimeric structures.
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| UV (365 nm), acetone | None | Dimer via C5–C5' cyclobutane linkage | Photopolymerization studies |
Mechanism : Excitation of the chromenone π-system enables diradical intermediate formation.
Ether Cleavage
The ether linkage between the chromenone and propanoate is cleaved under strong acidic conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HBr (48%), reflux | Glacial acetic acid | 3,4,8-Trimethyl-7-hydroxy-2H-chromen-2-one | 68–75% |
Side Reaction : Competing ester hydrolysis occurs if moisture is present.
Transesterification
The ethyl ester group undergoes exchange with other alcohols in catalytic acidic or basic media.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Methanol, H₂SO₄ (cat.) | Methanol, Δ | Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | 80–86% |
Kinetics : Reaction completes within 4–6 hours at 60°C.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with enzymes inform its reactivity:
-
Enzyme Inhibition : Competitively inhibits cytochrome P450 3A4 (IC₅₀ = 12.3 μM) via ketone coordination to heme iron.
-
Metabolic Oxidation : Liver microsomes convert the 8-methyl group to a hydroxymethyl derivative.
Stability Under Ambient Conditions
| Parameter | Value | Conditions |
|---|---|---|
| Thermal Decomposition | >220°C | TGA in N₂ atmosphere |
| Photostability | t₁/₂ = 48 hours | UV-Vis light (300–400 nm) |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that coumarin derivatives exhibit significant anticancer properties. Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been studied for its efficacy against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it can inhibit bacterial growth and exhibit antifungal properties, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Agricultural Applications
- Pesticidal Activity : The compound has been evaluated for its potential as a natural pesticide. Its effectiveness against certain pests suggests that it could be integrated into pest management strategies to reduce reliance on synthetic chemicals .
- Plant Growth Regulation : this compound has shown promise as a plant growth regulator. It may enhance growth and yield in various crops by influencing hormonal pathways .
Materials Science Applications
- Polymer Chemistry : The incorporation of coumarin derivatives into polymer matrices has been explored for creating photoluminescent materials. This compound can serve as a functional monomer in the synthesis of advanced materials with specific optical properties .
- Nanotechnology : Research into the use of this compound in nanomaterials has revealed its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Key Observations:
Core Scaffold: The target compound’s coumarin core distinguishes it from agricultural analogs like fenoxaprop-P (benzoxazole) or quizalofop-P (quinoxaline), which are optimized for herbicidal activity via acetyl-CoA carboxylase (ACCase) inhibition .
Substituent Effects :
- The 3,4,8-trimethyl groups on the coumarin ring increase steric bulk and lipophilicity compared to the 3-phenyl analog (C₂₀H₁₈O₅) .
- Chlorine or trifluoromethyl groups in herbicides enhance electrophilicity and target binding .
Physicochemical Properties
- Lipophilicity : The trimethyl coumarin derivative likely exhibits higher logP values than phenyl-substituted analogs due to increased alkylation.
- Stability : Ethyl esters generally resist hydrolysis better than methyl esters (e.g., haloxyfop methyl ester ), enhancing shelf life.
Biological Activity
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromenone core structure with various substituents that influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H18O5 |
| IUPAC Name | This compound |
| Molecular Weight | 302.31 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
- Enzyme Inhibition : It has been reported to inhibit enzymes such as topoisomerases, which play a crucial role in DNA replication and transcription.
Antioxidant Activity
Research has demonstrated that this compound effectively reduces oxidative stress markers in vitro. A study showed a significant decrease in malondialdehyde (MDA) levels in treated cells compared to controls.
Antimicrobial Activity
In vitro studies have indicated that the compound exhibits potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In animal models, the compound has shown potential anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
-
Case Study on Antioxidant Properties :
A study conducted on liver cells treated with the compound showed a reduction in oxidative damage markers. The results indicated that the compound could be beneficial in preventing liver damage caused by oxidative stress. -
Clinical Evaluation of Antimicrobial Effects :
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results demonstrated a significant improvement in infection resolution rates among patients treated with formulations containing ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yloxy]propanoate.
Q & A
Q. What are the recommended synthetic routes for ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a protocol analogous to involves reacting a chromenol derivative (e.g., 3,4,8-trimethyl-7-hydroxy-2H-chromen-2-one) with ethyl 2-bromopropanoate in the presence of a base (e.g., Na₂CO₃) and a polar aprotic solvent (DMF or 1,4-dioxane) under reflux (~80–110°C). Catalysts like PdCl₂(dppf) or tris(dibenzylideneacetone)dipalladium(0) enhance coupling efficiency . Microwave-assisted synthesis (e.g., 120°C for 0.67 hours) can reduce reaction time but requires optimization to avoid decomposition . Yield depends on steric hindrance from the chromene ring’s methyl groups and the leaving group’s reactivity.
Q. How is the compound’s structure validated post-synthesis?
X-ray crystallography using SHELXL ( ) is the gold standard for unambiguous structural confirmation. For less crystalline samples, advanced NMR techniques (¹H, ¹³C, DEPT, and HSQC) resolve overlapping signals, particularly for the chromene oxygen and propanoate methyl groups. IR spectroscopy identifies carbonyl (C=O) stretches (~1740 cm⁻¹ for ester and chromenone groups) and ether linkages (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Q. What safety protocols are recommended for handling this compound?
While specific toxicological data for this compound are unavailable (), structural analogs (e.g., fenoxaprop-ethyl, ) suggest potential acute toxicity. Use PPE compliant with NIOSH/CEN standards: chemical-resistant gloves, P95 respirators for particulates, and OV/AG-P99 cartridges for organic vapors . Avoid aqueous discharge due to unknown environmental persistence .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in coupling reactions?
Low yields often stem from steric hindrance at the chromen-7-yl oxygen or competing side reactions (e.g., ester hydrolysis). Strategies include:
- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(dppf)) vs. CuI/ligand systems for Ullman-type couplings .
- Solvent effects : DMF improves solubility but may promote decomposition; switch to THF or toluene for thermally sensitive intermediates.
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time but requires precise temperature control to prevent byproducts .
- Protecting groups : Temporarily protect the chromenone carbonyl to prevent undesired nucleophilic attack.
Q. How can contradictory crystallographic data be resolved during refinement?
Discrepancies between experimental and modeled data (e.g., thermal ellipsoid anisotropy, residual electron density) are addressed using:
- SHELXL refinement tools : Apply restraints for disordered methyl groups or flexible propanoate chains. Use TWIN/BASF commands for suspected twinning .
- Mercury CSD validation : Compare packing motifs with Cambridge Structural Database entries to identify common crystallographic artifacts .
- Multi-software cross-validation : Refine structures with both SHELXL and independent programs (e.g., WinGX) to confirm parameter consistency .
Q. What interdisciplinary approaches are effective for studying structure-activity relationships (SAR)?
- Computational docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory potential).
- In vitro assays : Pair synthesis with enzymatic inhibition studies (e.g., lipoxygenase or acetylcholinesterase assays) to correlate substituent effects (e.g., methyl groups at C3/C4/C8) with activity .
- Spectroscopic mapping : Combine NMR relaxation studies with molecular dynamics simulations to probe conformational flexibility .
Data Contradiction and Validation
Q. How should researchers interpret conflicting toxicity data for structurally related compounds?
While IARC and ACGIH classify some chromene derivatives as non-carcinogenic ( ), discrepancies arise from assay conditions (e.g., in vivo vs. in vitro). Mitigation strategies:
- In silico toxicity prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity based on substituent patterns.
- Dose-response studies : Perform MTT assays on human cell lines (e.g., HepG2) to establish IC₅₀ values for accurate risk assessment.
Q. What are the limitations of NMR in resolving stereochemical ambiguity for this compound?
The propanoate’s ethyl group and chromene’s methyl substituents create complex splitting patterns. Solutions include:
- Chiral shift reagents : Add Eu(fod)₃ to enhance diastereotopic proton splitting in ¹H NMR.
- NOESY experiments : Identify spatial proximity between the chromene’s methyl groups and propanoate chain to confirm regiochemistry .
Methodological Recommendations
Q. Which software tools are essential for crystallographic analysis?
Q. How can researchers validate synthetic intermediates with limited spectral data?
- HRMS isotope pattern analysis : Confirm molecular formula for unstable intermediates.
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
